molecular formula C14H12F2N2O2S B13356765 N-(2-(Difluoromethoxy)phenyl)-2-(methylthio)nicotinamide

N-(2-(Difluoromethoxy)phenyl)-2-(methylthio)nicotinamide

Cat. No.: B13356765
M. Wt: 310.32 g/mol
InChI Key: XVAHNGBXBKADSR-UHFFFAOYSA-N
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Description

N-(2-(Difluoromethoxy)phenyl)-2-(methylthio)nicotinamide is a nicotinamide derivative characterized by a difluoromethoxy-substituted phenyl group at the N-position and a methylthio group at the 2-position of the pyridine ring. The difluoromethoxy group (OCHF₂) is electron-withdrawing, which may enhance metabolic stability and influence receptor binding interactions.

Properties

Molecular Formula

C14H12F2N2O2S

Molecular Weight

310.32 g/mol

IUPAC Name

N-[2-(difluoromethoxy)phenyl]-2-methylsulfanylpyridine-3-carboxamide

InChI

InChI=1S/C14H12F2N2O2S/c1-21-13-9(5-4-8-17-13)12(19)18-10-6-2-3-7-11(10)20-14(15)16/h2-8,14H,1H3,(H,18,19)

InChI Key

XVAHNGBXBKADSR-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)NC2=CC=CC=C2OC(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(Difluoromethoxy)phenyl)-2-(methylthio)nicotinamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Difluoromethoxyphenyl Intermediate:

    Coupling with Nicotinamide: The difluoromethoxyphenyl intermediate is then coupled with a nicotinamide derivative under specific reaction conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

    Introduction of the Methylthio Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(2-(Difluoromethoxy)phenyl)-2-(methylthio)nicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amine.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogenating agents (e.g., N-bromosuccinimide) and bases (e.g., sodium hydroxide) are commonly employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

N-(2-(Difluoromethoxy)phenyl)-2-(methylthio)nicotinamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-(Difluoromethoxy)phenyl)-2-(methylthio)nicotinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural Comparison of Nicotinamide Derivatives

Compound Name N-Substituent 2-Position Substituent Key Synthetic Method Potential Application
N-(2-(Difluoromethoxy)phenyl)-2-(methylthio)nicotinamide 2-(Difluoromethoxy)phenyl Methylthio (SCH₃) Not explicitly described Likely pharmaceutical
S-substituted N-(4-fluorophenyl)-6-mercapto-nicotinamides 4-Fluorophenyl 6-Mercapto (SH) EEDQ-mediated coupling Enzyme inhibition
N-phenyl-2-[(2-phenylethyl)amino]nicotinamide Phenyl Phenethylamino Amide coupling (method unspecified) Receptor modulation
6-(3-fluorophenyl)-N-{3-(morpholin-4-ylmethyl)-1,2,4-oxadiazol-5-ylmethyl}nicotinamide Fluorophenyl-morpholinyl hybrid Oxadiazole-phenylmethyl Multi-step functionalization Kinase inhibition

Key Observations:

  • Electronic Effects : The difluoromethoxy group in the target compound contrasts with the 4-fluorophenyl group in . While both are electron-withdrawing, OCHF₂ may confer greater steric bulk and metabolic resistance compared to F .
  • The latter’s synthesis may require specialized reagents for introducing difluoromethoxy and methylthio groups .

Table 2: Property Comparison Based on Substituents

Property Target Compound N-(4-fluorophenyl)-6-mercapto-nicotinamide N-phenyl-2-[(2-phenylethyl)amino]nicotinamide
LogP (Predicted) ~2.8–3.2 (high lipophilicity) ~1.5–2.0 (moderate) ~3.5–4.0 (high)
Hydrogen Bonding Acceptors: 4; Donors: 1 Acceptors: 4; Donors: 2 Acceptors: 5; Donors: 3
Metabolic Stability High (OCHF₂ resists oxidation) Moderate (SH prone to oxidation) Low (phenethylamino susceptible to CYP450)

Key Findings:

  • Metabolic Stability: The difluoromethoxy group in the target compound likely offers superior resistance to oxidative metabolism compared to the 4-fluorophenyl and phenethylamino groups in analogs .
  • Target Selectivity: The methylthio group may engage in hydrophobic interactions with enzyme pockets, contrasting with the hydrogen-bonding capacity of mercapto or amino groups in analogs .

Broader Context: Amide-Based Agrochemicals ()

While the target compound is a nicotinamide, highlights chloroacetamides (e.g., alachlor, pretilachlor) as pesticidal amides. These compounds share an acetamide backbone but differ critically in:

  • Electrophilic Moieties : Chloroacetamides rely on reactive chloro groups for herbicidal activity, whereas nicotinamides typically act via receptor binding .
  • Substituent Patterns : The target compound’s aromatic substituents (difluoromethoxy, methylthio) suggest a mode of action distinct from aliphatic chloroacetamides .

Biological Activity

N-(2-(Difluoromethoxy)phenyl)-2-(methylthio)nicotinamide (CAS Number: 796059-57-9) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C14_{14}H12_{12}F2_2N2_2O2_2S
  • Molecular Weight : 310.31 g/mol
  • Structure : The compound features a difluoromethoxy group attached to a phenyl ring, alongside a methylthio group and a nicotinamide moiety, which may contribute to its biological properties.

The primary target of this compound is believed to be Nicotinamide N-methyltransferase (NNMT) . The interaction with NNMT can lead to:

  • Inhibition of Methylation : This affects the methylation potential and degradation pathways of nicotinamide.
  • Altered Cellular Metabolism : By inhibiting NNMT, the compound may alter pathways involved in energy metabolism and cell proliferation.

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of this compound. For instance:

  • Caspase Activation : Similar compounds have been shown to induce apoptosis through caspase activation in cancer cell lines, suggesting that this compound may share similar mechanisms .
  • Growth Inhibition : In vitro assays indicate that related nicotinamides can inhibit the growth of various cancer cell lines, including T47D breast cancer cells, with growth inhibition concentrations (GI50) reported as low as 0.21 µM .

Pharmacological Studies

The biological activity of this compound has been assessed in several pharmacological studies:

  • In Vitro Assays : Studies have demonstrated that similar compounds can inhibit microtubule polymerization, a crucial process for cell division. This suggests that this compound may also exhibit similar properties .
  • Cell Cycle Arrest : Some derivatives have shown the ability to arrest cells in the G2/M phase of the cell cycle, leading to apoptosis, indicating potential as an anticancer agent .

Data Table: Biological Activity Overview

Activity TypeAssay TypeResultReference
AnticancerGI50 in T47D cells0.21 µM
Apoptosis InductionCaspase ActivationEC50 = 0.082 µM
Microtubule InhibitionIn Vitro Polymerization AssayActive
Cell Cycle ArrestFlow CytometryG2/M phase arrest

Case Studies

  • Study on Apoptosis Induction :
    A series of substituted N-phenyl nicotinamides were evaluated for their ability to induce apoptosis in breast cancer cells. The study found that compounds with structural similarities to this compound showed significant caspase activation and growth inhibition .
  • Microtubule Targeting Agents :
    Research indicated that certain derivatives could inhibit microtubule polymerization effectively, leading to cell cycle arrest and subsequent apoptosis in various cancer cell lines. Such findings suggest that this compound may also possess these properties due to its structural characteristics .

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